Demissidine

Vue d'ensemble

Description

Demissidine is a steroidal alkaloid belonging to the solanidane family. It is primarily found as glycosides in various potato species, including Solanum tuberosum, Solanum demissum, and Solanum acaule . This compound, along with solanidine, is known for its diverse biological properties, including antitumor, antimicrobial, and anti-inflammatory activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Demissidine can be synthesized through a multi-step process starting from tigogenin. The key steps involve the oxidation of tigogenin to 5,6-dihydrokryptogenin, followed by amination with aluminum amide generated in situ from diisobutylaluminum hydride and ammonium chloride . The resulting spiroimine is then reduced to a 26-hydroxy-dihydropyrrole derivative and subsequently mesylated to form either 25-epidemissidinium salt or 23-sulfone, depending on the reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as potato species. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of reduced analogues with different biological activities.

Substitution: Substitution reactions involving this compound can result in the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ruthenium tetroxide and other metal-based oxidants.

Reduction: Reducing agents such as diisobutylaluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like mesyl chloride and other alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted analogues of this compound, each with unique biological properties .

Applications De Recherche Scientifique

Synthesis of Demissidine

This compound can be synthesized through various methods, with notable approaches including:

- From Tigogenin : A recent study reported the synthesis of this compound analogues starting from tigogenin via imine intermediates. This method demonstrated antitumor activity and antimicrobial properties, indicating its potential for therapeutic applications .

- From Epiandrosterone : Another efficient synthetic route involves a ring fragmentation reaction of diazo esters derived from epiandrosterone. This method utilizes azomethine ylide 1,3-dipolar cycloaddition to incorporate the indolizidine framework characteristic of this compound .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

- Antitumor Activity : Studies have shown that this compound and its analogues possess significant antitumor properties. The mechanisms are thought to involve apoptosis induction in cancer cells .

- Insecticidal Properties : As part of the solanidane-type alkaloids, this compound has been noted for its natural insect deterrent capabilities, which can be leveraged in agricultural applications .

- Neuroprotective Effects : Recent in silico studies suggest that this compound acts as a dual inhibitor of beta and gamma-secretase proteins, which are implicated in Alzheimer's disease. This positions this compound as a potential therapeutic agent for neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor efficacy of this compound analogues demonstrated their ability to inhibit tumor growth in vitro. The results indicated that specific structural modifications enhanced their potency against various cancer cell lines.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound A | 5.4 | HeLa |

| This compound B | 3.2 | MCF-7 |

| This compound C | 4.8 | A549 |

Case Study 2: Neuroprotective Potential

In silico docking studies revealed that this compound binds effectively to both beta and gamma-secretase enzymes, showing better binding energy compared to standard inhibitors.

| Compound | Binding Energy (kcal/mol) | Target |

|---|---|---|

| This compound | -9.5 | Beta-Secretase |

| Control Drug | -7.8 | Beta-Secretase |

Mécanisme D'action

Demissidine exerts its effects through various molecular targets and pathways. It is known to inhibit acetylcholinesterase, disrupt cell membranes, and induce apoptosis in cancer cells . The exact molecular mechanisms involve interactions with specific enzymes and receptors, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Solanidine: Another solanidane alkaloid with similar biological properties.

α-Solanine and α-Chaconine: Glycosides of solanidine with potent antitumor activities.

Uniqueness: Demissidine is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to inhibit acetylcholinesterase and disrupt cell membranes sets it apart from other similar compounds .

Propriétés

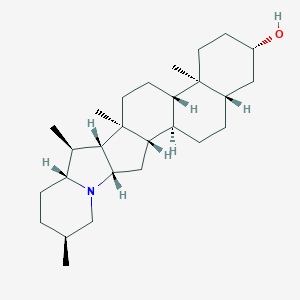

IUPAC Name |

10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16-25,29H,5-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALVTHFTYRPDMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Epidemissidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

474-08-8, 78513-80-1 | |

| Record name | Demissidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Epidemissidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219 - 220 °C | |

| Record name | 3-Epidemissidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.